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Compound of Interest

Compound Name: 5-Bromo-N-isopropylpicolinamide

Cat. No.: B1328589 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-isopropylpicolinamide is a key synthetic building block in medicinal chemistry,

offering a versatile platform for the development of novel therapeutic agents. The presence of a

bromine atom on the pyridine ring provides a reactive handle for a variety of palladium-

catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

The N-isopropylpicolinamide moiety can play a crucial role in modulating the physicochemical

properties and biological activity of the resulting compounds. This technical guide provides a

comprehensive overview of the synthesis, characterization, and synthetic applications of 5-
Bromo-N-isopropylpicolinamide, with a particular focus on its utility in the discovery of kinase

inhibitors.

Physicochemical Properties
While specific experimental data for 5-Bromo-N-isopropylpicolinamide is not extensively

published, the predicted properties of the closely related 5-Bromo-N-propylpicolinamide provide

valuable insights.
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Property Value

Molecular Formula C₉H₁₁BrN₂O

Molecular Weight 243.10 g/mol

Predicted Boiling Point 364.9 ± 27.0 °C[1]

Predicted Density 1.411 ± 0.06 g/cm³[1]

Synthesis of 5-Bromo-N-isopropylpicolinamide
The synthesis of 5-Bromo-N-isopropylpicolinamide can be achieved in a two-step process

starting from 5-bromo-2-methylpyridine. The first step involves the oxidation of the methyl

group to a carboxylic acid, followed by an amide coupling reaction with isopropylamine.

Step 1: Synthesis of 5-Bromo-2-picolinic acid
Reaction Scheme:

Experimental Protocol:

To a 250 mL three-necked flask containing 5-bromo-2-methylpyridine (17.1 g, 0.1 mol), add 100

mL of water. The flask is equipped with a thermometer and a condenser. The mixture is heated

to 80°C with stirring. Potassium permanganate (31.6 g, 0.2 mol) is added in portions,

maintaining the reaction temperature at 85°C for 90 minutes. After the reaction is complete, the

mixture is filtered. The filtrate is acidified with 6 mol/L hydrochloric acid to a pH of 3-4 and then

cooled to room temperature. The resulting precipitate is collected and recrystallized from

ethanol to yield 5-bromo-2-picolinic acid. A molar yield of 77% can be expected.

Step 2: Synthesis of 5-Bromo-N-isopropylpicolinamide
Reaction Scheme:

Experimental Protocol:

In a round-bottom flask, 5-bromo-2-picolinic acid (1.0 eq) is dissolved in an anhydrous solvent

such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). A coupling agent such as

HATU (1.2 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq) is added to the solution. The
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mixture is stirred for 10-15 minutes at room temperature to activate the carboxylic acid.

Isopropylamine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine

(DIPEA) (2.0 eq) are then added. The reaction is stirred at room temperature for 12-24 hours.

The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the

reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively

with saturated aqueous NaHCO₃ solution, water, and brine. The organic layer is dried over

anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is

purified by flash column chromatography on silica gel to afford 5-Bromo-N-
isopropylpicolinamide.

Spectroscopic Characterization
While the specific spectral data for 5-Bromo-N-isopropylpicolinamide is not readily available

in the literature, the expected characteristic signals are outlined below based on the analysis of

related structures.

Spectroscopy Expected Signals

¹H NMR

Signals corresponding to the pyridine ring

protons (typically in the aromatic region, δ 7.5-

8.5 ppm), a multiplet for the isopropyl CH group,

and a doublet for the isopropyl CH₃ groups. The

NH proton of the amide will appear as a doublet.

¹³C NMR

Resonances for the five carbons of the pyridine

ring, the amide carbonyl carbon (δ ~165-175

ppm), and the carbons of the isopropyl group.

IR (Infrared)

Characteristic absorption bands for the N-H

stretch of the secondary amide (~3300 cm⁻¹),

the C=O stretch of the amide (Amide I band,

~1650 cm⁻¹), and the N-H bend (Amide II band,

~1550 cm⁻¹).

MS (Mass Spec)

A molecular ion peak [M]⁺ and a characteristic

[M+2]⁺ peak of similar intensity due to the

presence of the bromine atom.
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Applications as a Synthetic Building Block
The bromine atom at the 5-position of the picolinamide ring is amenable to various palladium-

catalyzed cross-coupling reactions, making 5-Bromo-N-isopropylpicolinamide a valuable

building block for creating diverse libraries of compounds. The two most prominent reactions

are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination

for C-N bond formation.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between

the 5-position of the picolinamide and a variety of organoboron reagents.

Workflow for Suzuki-Miyaura Coupling:
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Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Example with Phenylboronic Acid):

In a Schlenk flask, 5-Bromo-N-isopropylpicolinamide (1.0 eq), phenylboronic acid (1.2 eq), a

palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(OAc)₂ (0.05 eq) with a suitable ligand like

SPhos (0.1 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq) are combined. The

flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A

degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-
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dioxane/water 4:1 or toluene/water 4:1), is added. The reaction mixture is heated to 80-110°C

and stirred for 12-24 hours, with progress monitored by TLC. After completion, the reaction is

cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl

acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄,

filtered, and concentrated. The crude product is purified by flash column chromatography to

yield 5-phenyl-N-isopropylpicolinamide.

Catalyst Ligand Base Solvent
Temperature
(°C)

Pd(PPh₃)₄ - K₂CO₃ Dioxane/H₂O 100

Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 110

Pd₂(dba)₃ XPhos Cs₂CO₃ THF/H₂O 80

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of C-N bonds, coupling the 5-position

of the picolinamide with a wide range of primary and secondary amines.

Catalytic Cycle for Buchwald-Hartwig Amination:
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Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol (Example with Aniline):

In a dry Schlenk flask under an inert atmosphere, 5-Bromo-N-isopropylpicolinamide (1.0 eq),

aniline (1.2 eq), a palladium precursor such as Pd₂(dba)₃ (0.02 eq) or Pd(OAc)₂ (0.04 eq), a
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suitable phosphine ligand like BINAP (0.04 eq) or Xantphos (0.08 eq), and a strong, non-

nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq) are combined. Anhydrous

toluene is added, and the mixture is degassed by several vacuum-argon cycles. The reaction is

then heated to 100-110°C with vigorous stirring for 12-24 hours. After cooling to room

temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite to

remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous

Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to

afford 5-(phenylamino)-N-isopropylpicolinamide.

Catalyst Ligand Base Solvent
Temperature
(°C)

Pd₂(dba)₃ BINAP NaOtBu Toluene 110

Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxane 100

Pd(OAc)₂ RuPhos K₃PO₄ t-BuOH 90

Application in Drug Discovery: VEGFR-2 Inhibitors
Picolinamide derivatives have emerged as a promising class of compounds for the

development of anticancer agents, particularly as inhibitors of Vascular Endothelial Growth

Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of

new blood vessels, which is a critical process for tumor growth and metastasis.[2][3]

VEGFR-2 Signaling Pathway
Inhibition of VEGFR-2 blocks downstream signaling cascades that promote endothelial cell

proliferation, migration, and survival.

VEGFR-2 Signaling Pathway and Inhibition:
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Caption: Inhibition of the VEGFR-2 signaling pathway by a picolinamide derivative.

Biological Activity of Picolinamide Derivatives
Several studies have demonstrated the potent anti-proliferative and VEGFR-2 inhibitory

activities of picolinamide derivatives. The tables below summarize representative data for this

class of compounds.

In Vitro Anti-proliferative Activity of Picolinamide Derivatives[2]
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Compound A549 IC₅₀ (µM) HepG2 IC₅₀ (µM)

8j 12.5 20.6

8l 13.2 18.2

Sorafenib 19.3 29.0

Axitinib 22.4 38.7

VEGFR-2 Kinase Inhibitory Activity[3]

Compound VEGFR-2 IC₅₀ (nM)

7h 87

9a 27

9l 94

Sorafenib 180

These data highlight that picolinamide derivatives can exhibit potent inhibition of both cancer

cell proliferation and the target kinase, VEGFR-2, often with greater efficacy than established

drugs like Sorafenib. The ability to readily diversify the 5-position of the picolinamide core using

5-Bromo-N-isopropylpicolinamide allows for extensive structure-activity relationship (SAR)

studies to optimize potency and selectivity.

Conclusion
5-Bromo-N-isopropylpicolinamide is a highly valuable and versatile building block for

modern drug discovery. Its straightforward synthesis and the reactivity of the bromine atom

towards key cross-coupling reactions provide a robust platform for the generation of diverse

compound libraries. The demonstrated potential of the picolinamide scaffold in targeting critical

oncological pathways, such as VEGFR-2 signaling, underscores the importance of this building

block for researchers and scientists in the development of next-generation therapeutics. This

guide provides the foundational knowledge and practical protocols to effectively utilize 5-
Bromo-N-isopropylpicolinamide in innovative drug design and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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